molecular formula C5H9N B1253506 3-Azabicyclo[3.1.0]hexane CAS No. 285-59-6

3-Azabicyclo[3.1.0]hexane

Cat. No. B1253506
CAS RN: 285-59-6
M. Wt: 83.13 g/mol
InChI Key: HGWUUOXXAIISDB-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . Another method involves the reaction of allenes with allylamines via tandem Michael addition and copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .


Molecular Structure Analysis

The molecular formula of 3-Azabicyclo[3.1.0]hexane is C5H9N . The InChI string is InChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2 and the Canonical SMILES is C1C2C1CNC2 .


Chemical Reactions Analysis

The reaction of 3-Azabicyclo[3.1.0]hexane proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization . Another reaction involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .


Physical And Chemical Properties Analysis

The molecular weight of 3-Azabicyclo[3.1.0]hexane is 83.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has no rotatable bonds. The exact mass and the monoisotopic mass are 83.073499291 g/mol. The topological polar surface area is 12 Ų and it has 6 heavy atoms .

Scientific Research Applications

Antitumor Agents

3-Azabicyclo[3.1.0]hexane derivatives have been studied for their potential as antitumor agents . These compounds have shown antiproliferative activity against a range of cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa), as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cells . The most effective compounds exhibited IC50 values in the range from 4.2 to 24.1 μM, indicating their potency in inhibiting cancer cell growth .

Drug Design

The 3-Azabicyclo[3.1.0]hexane moiety is often present in molecules capable of acting on various biological targets, which makes it a valuable fragment in drug design. Its presence in biologically active compounds highlights its significance in the development of new pharmaceuticals .

Synthesis of Heterocyclic Compounds

This compound is a key structural feature in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Since 2010, significant progress has been made in synthesizing these derivatives using various transition metal-catalyzed and metal-free systems .

Biological Activity

The 3-Azabicyclo[3.1.0]hexane structure is commonly found in natural products and bioactive compounds. It’s a common structural component that contributes to the biological activity of these molecules .

Catalysis

Recent advances in catalysis have highlighted the use of 3-Azabicyclo[3.1.0]hexane derivatives. Modern synthetic approaches to these derivatives are based on transition metal catalysis, which includes methods like cyclization of 1,n-enynes and related reactions, intramolecular and intermolecular cyclopropanations, and oxidative cyclopropanation .

Nanobiotechnology

In the field of nanobiotechnology, 3-Azabicyclo[3.1.0]hexane derivatives have been utilized for their potential in creating nanoscale materials and devices that can interact with biological systems. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .

Organic Synthesis

The 3-Azabicyclo[3.1.0]hexane framework is also instrumental in organic synthesis, particularly in the construction of complex organic molecules. Its incorporation into various synthetic strategies demonstrates its versatility and utility in organic chemistry .

Pharmacological Research

Finally, 3-Azabicyclo[3.1.0]hexane derivatives are actively used in pharmacological research to explore new treatments and understand disease mechanisms. Their role in the modulation of biological pathways makes them valuable tools in the study of pharmacodynamics and pharmacokinetics .

Future Directions

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . Future research will likely continue to explore efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications, as well as the mechanisms of these reactions .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUUOXXAIISDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522351
Record name 3-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane

CAS RN

285-59-6
Record name 3-Azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 3-Azabicyclo[3.1.0]hexane?

A1: 3-Azabicyclo[3.1.0]hexane is a bicyclic heterocyclic compound consisting of a cyclopropane ring fused to a pyrrolidine ring. The nitrogen atom occupies position 3 in the bicyclic system.

Q2: What is the molecular formula and weight of 3-Azabicyclo[3.1.0]hexane?

A2: The molecular formula of the unsubstituted parent compound is C5H9N, and its molecular weight is 83.13 g/mol.

Q3: How is the conformation of 3-Azabicyclo[3.1.0]hexane derivatives determined?

A3: NMR spectroscopy, particularly 1H NMR, is commonly used to determine the conformation of 3-azabicyclo[3.1.0]hexane derivatives. Studies have shown that substituents can influence the preferred conformation, with some derivatives favoring a chair conformation [] while others prefer a boat conformation []. X-ray crystallography provides definitive structural information, confirming the chair conformation for specific derivatives [].

Q4: What computational methods are used to study 3-Azabicyclo[3.1.0]hexane?

A4: Molecular modeling and computational chemistry methods like MNDOC semiempirical calculations and HF/6-31G* calculations have been employed to investigate the structural features and conformational preferences of 3-azabicyclo[3.1.0]hexane []. Density functional theory (DFT) calculations, specifically at the M11/cc-pVDZ level of theory, have been used to study the mechanism of cycloaddition reactions involving 3-azabicyclo[3.1.0]hexane formation [].

Q5: What are some key synthetic approaches to 3-Azabicyclo[3.1.0]hexane derivatives?

A5: Several methods exist for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. Some prominent routes include:

  • Thermolysis of 2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives: This method, explored by researchers [], allows for the preparation of 3-azabicyclo[3.1.0]hexane and 2,5-dihydropyrrole derivatives. The substituents on the starting triazabicyclo[3.3.0]oct-2-ene influence the major product formed.
  • Cyclopropanation of 2,5-dihydropyrroles: This approach provides an alternative route to 3-azabicyclo[3.1.0]hexanes [].
  • Multi-component 1,3-dipolar cycloaddition: Reactions involving ninhydrin, α-amino acids (or peptides), and cyclopropenes can lead to spirocyclic 3-azabicyclo[3.1.0]hexanes [].
  • Suzuki-Miyaura and Chan-Evans-Lam coupling reactions: These palladium-catalyzed reactions, using tertiary trifluoroborate salts, provide access to 1-heteroaryl-3-azabicyclo[3.1.0]hexanes [].
  • Electrophilic Cyclization: Treatment of benzyl-2-arylmethylidenecyclopropylmethyl-amines with electrophiles like iodine or PhSeBr results in the formation of 1-substituted 3-azabicyclo[3.1.0]hexanes [].
  • Palladium-catalyzed Cyclopropanation: Reactions of maleimides with N-tosylhydrazones in the presence of a palladium catalyst afford 3-azabicyclo[3.1.0]hexane derivatives [].
  • Intramolecular Alkynylcyclopropanation: Bismuth triflate (Bi(OTf)3) can catalyze the intramolecular alkynylcyclopropanation of olefins to yield 1-alkynyl-3-azabicyclo[3.1.0]hexanes [].
  • Photochemical Decomposition of Pyrazolines: CHF2-substituted 3-azabicyclo[3.1.0]hexanes can be synthesized through the photochemical decomposition of corresponding pyrazolines [].

Q6: What is unique about the palladium(0)-catalyzed cyclopropanation of allenenes?

A6: This reaction offers a divergent synthetic pathway, where depending on the catalyst system used, either pyrrolidines or 3-azabicyclo[3.1.0]hexanes can be selectively synthesized from the same allene starting material []. This highlights the importance of catalyst control in directing reaction outcomes.

Q7: Can you elaborate on the titanium(IV) chloride-mediated carbocyclization of 1,6-enynes?

A7: This reaction provides a fascinating example of temperature-controlled selectivity. At lower temperatures, 3-azabicyclo[3.1.0]hexanes are favored, while at higher temperatures, functionalized allenes are predominantly formed []. This control over product formation through simple reaction parameter adjustments is highly valuable in synthetic chemistry.

Q8: What are the primary biological activities associated with 3-Azabicyclo[3.1.0]hexane derivatives?

A8: 3-Azabicyclo[3.1.0]hexane derivatives display a range of biological activities, with notable examples including:

  • Dopamine Reuptake Inhibition: This class of compounds shows promise in treating disorders related to dopamine reuptake inhibition, such as attention deficit disorder, depression, obesity, Parkinson's disease, drug addiction, and tics [, , ].
  • Analgesic Activity: Certain derivatives, like bicifadine, exhibit potent analgesic effects without the narcotic profile seen in other analgesic classes []. Interestingly, the analgesic activity is enantioselective, with the (+) enantiomer (1R,5S configuration) being the active form [].
  • Aromatase Inhibition: Analogs of aminoglutethimide, incorporating the 3-azabicyclo[3.1.0]hexane scaffold, show potent and selective inhibition of aromatase, suggesting their potential use in treating hormone-dependent tumors [, ].
  • Triple Reuptake Inhibition: Specifically designed derivatives of 3-azabicyclo[3.1.0]hexane have shown potent and selective inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake, making them potential candidates for treating depression and other mood disorders [].

Q9: Why are 3-Azabicyclo[3.1.0]hexane derivatives considered privileged structures in medicinal chemistry?

A9: Their value stems from their ability to mimic the poly-L-proline type II conformation found in peptides []. This structural feature allows these compounds to interact effectively with biological targets, contributing to their diverse pharmacological activities.

Q10: How do structural modifications on the 3-Azabicyclo[3.1.0]hexane scaffold affect biological activity?

A10: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural changes influence the potency, selectivity, and overall pharmacological profile. For instance, in the case of aromatase inhibitors, modification of the para-amino function or the size of the substituent at the 3-position significantly affects inhibitory activity []. In the development of triple reuptake inhibitors, the type and position of substituents on the 3-azabicyclo[3.1.0]hexane ring system have a profound impact on potency and selectivity for SERT, NET, and DAT [].

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